molecular formula C14H15N3O B13093840 8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B13093840
M. Wt: 241.29 g/mol
InChI Key: JKJNIIBZKREXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a heterocyclic compound with a unique structure that combines imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazole with a suitable diketone under acidic conditions to form the desired compound. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]

Uniqueness

8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of imidazole and pyrazine rings sets it apart from other similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

8,8-dimethyl-2-phenyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C14H15N3O/c1-14(2)13-15-11(10-6-4-3-5-7-10)8-17(13)9-12(18)16-14/h3-8H,9H2,1-2H3,(H,16,18)

InChI Key

JKJNIIBZKREXHM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=CN2CC(=O)N1)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.